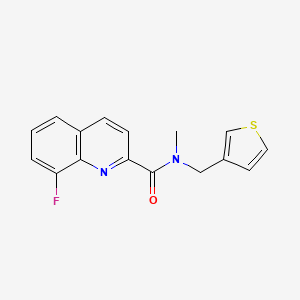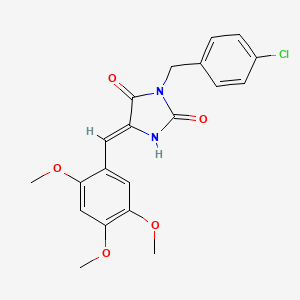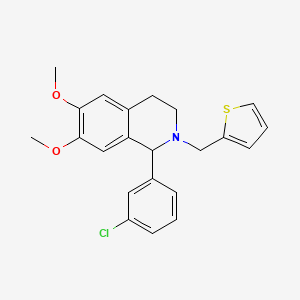
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, also known as FTI-277, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs known as farnesyltransferase inhibitors (FTIs), which work by blocking the activity of an enzyme called farnesyltransferase.
Mécanisme D'action
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide works by blocking the activity of farnesyltransferase, which is an enzyme that is involved in the process of adding a lipid group to certain proteins. This lipid group is important for the proper functioning of these proteins, including proteins involved in cell division. By blocking the activity of farnesyltransferase, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. Research has shown that 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has also been shown to inhibit the expression of certain genes that are involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it has been extensively studied and has been shown to be effective against a variety of cancer cell lines. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of using 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in lab experiments is that it can be difficult to synthesize and is relatively expensive.
Orientations Futures
There are a number of future directions for research on 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. One area of research is the development of more efficient synthesis methods for 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide, which could make it more accessible and cost-effective for use in cancer treatment. Another area of research is the development of new FTIs that are more potent and have fewer side effects than 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide. Finally, research is needed to determine the optimal dosing and administration of 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide in cancer treatment.
Méthodes De Synthèse
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloroquinoline with methylamine to produce 2-methylaminoquinoline. This compound is then reacted with 3-thiophenemethanol to produce N-(3-thienylmethyl)-2-methylaminoquinoline. The final step involves the reaction of this compound with 8-fluorooctanoyl chloride to produce 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide.
Applications De Recherche Scientifique
8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Research has shown that FTIs can inhibit the growth of cancer cells by blocking the activity of farnesyltransferase, which is involved in the process of cell division. 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 8-fluoro-N-methyl-N-(3-thienylmethyl)-2-quinolinecarboxamide has been shown to have synergistic effects when used in combination with other chemotherapy drugs.
Propriétés
IUPAC Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(9-11-7-8-21-10-11)16(20)14-6-5-12-3-2-4-13(17)15(12)18-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKTYBJKVYFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-(thiophen-3-ylmethyl)quinoline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)
